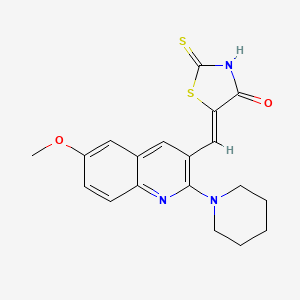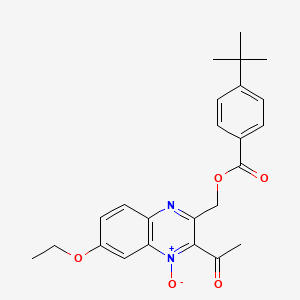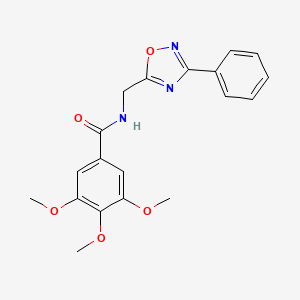
3,4,5-trimethoxy-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-trimethoxy-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)benzamide, also known as TPOB, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3,4,5-trimethoxy-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)benzamide is not fully understood. However, studies have suggested that 3,4,5-trimethoxy-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)benzamide may act by inhibiting the activity of protein kinase C (PKC), which is involved in various cellular processes, including cell growth, differentiation, and apoptosis. 3,4,5-trimethoxy-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)benzamide may also act by modulating the activity of various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor-kappa B (NF-κB) pathway.
Biochemical and Physiological Effects
3,4,5-trimethoxy-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)benzamide has been shown to have various biochemical and physiological effects. In cancer cells, 3,4,5-trimethoxy-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)benzamide has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In neurodegenerative diseases, 3,4,5-trimethoxy-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)benzamide has been shown to reduce oxidative stress and inflammation, and improve synaptic plasticity and cognitive function. In inflammation, 3,4,5-trimethoxy-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)benzamide has been shown to reduce the production of pro-inflammatory cytokines, improve vascular function, and reduce mortality in sepsis models.
Avantages Et Limitations Des Expériences En Laboratoire
3,4,5-trimethoxy-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)benzamide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized using a multi-step process. 3,4,5-trimethoxy-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)benzamide has also been shown to have low toxicity in animal models. However, 3,4,5-trimethoxy-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)benzamide has several limitations. It is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential applications. 3,4,5-trimethoxy-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)benzamide may also have limited solubility in certain solvents, which can affect its bioavailability.
Orientations Futures
There are several future directions for 3,4,5-trimethoxy-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)benzamide research. One direction is to further investigate its potential applications in cancer research, neurodegenerative diseases, and inflammation. Another direction is to study the pharmacokinetics and pharmacodynamics of 3,4,5-trimethoxy-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)benzamide in animal models and humans. Additionally, more research is needed to fully understand the mechanism of action of 3,4,5-trimethoxy-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)benzamide and its potential interactions with other compounds. Finally, 3,4,5-trimethoxy-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)benzamide derivatives may be synthesized and studied for their potential applications in various fields.
Méthodes De Synthèse
3,4,5-trimethoxy-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)benzamide can be synthesized using a multi-step process. The first step involves the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to produce 3,4,5-trimethoxybenzoyl chloride. The second step involves the reaction of 3,4,5-trimethoxybenzoyl chloride with 3-phenyl-1,2,4-oxadiazole-5-methanol to produce 3,4,5-trimethoxy-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)benzamide.
Applications De Recherche Scientifique
3,4,5-trimethoxy-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)benzamide has been studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, 3,4,5-trimethoxy-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. In neurodegenerative diseases, 3,4,5-trimethoxy-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)benzamide has been shown to protect against neuronal damage and improve cognitive function in animal models. In inflammation, 3,4,5-trimethoxy-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)benzamide has been shown to reduce the production of pro-inflammatory cytokines and improve the survival of animals in sepsis models.
Propriétés
IUPAC Name |
3,4,5-trimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5/c1-24-14-9-13(10-15(25-2)17(14)26-3)19(23)20-11-16-21-18(22-27-16)12-7-5-4-6-8-12/h4-10H,11H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIJCIMXFBGBID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



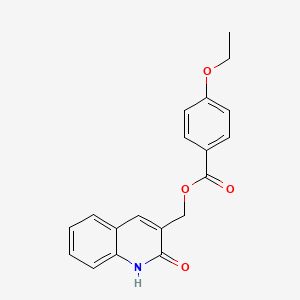


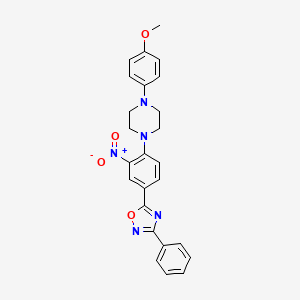
![3-(2-chlorophenyl)-N-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7689011.png)

![N-(2,4-difluorophenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7689026.png)


